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Compound of Interest

Compound Name: beta-d-Erythrofuranose

Cat. No.: B1256182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of molecules

containing the β-D-erythrofuranose moiety. While rare in nature, the discovery of these unique

tetrose-containing nucleosides presents intriguing possibilities for novel drug design and

development. This document summarizes the current state of knowledge, including identified

molecules, their natural sources, structural data, and relevant experimental protocols.

Introduction to β-D-Erythrofuranose
β-D-Erythrofuranose is a four-carbon furanose sugar, a structural isomer of the more commonly

occurring threofuranose. Its incorporation into natural products is infrequent, making molecules

that contain this sugar moiety of significant interest to chemists and biologists. The unique

stereochemistry of the erythrofuranosyl ring can impart distinct conformational properties to the

parent molecule, potentially influencing its biological activity and interaction with cellular

targets.

Naturally Occurring β-D-Erythrofuranose Containing
Molecules
To date, the primary confirmed naturally occurring molecule containing a β-D-erythrofuranose

ring is a nucleoside analog. Evidence for a second pyrimidine analogue has been presented
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through crystallographic studies of a synthetic version, though its natural occurrence awaits

definitive confirmation.

1-(β-D-Erythrofuranosyl)adenosine (β-erythroadenosine)
The most well-documented example is 1-(β-D-Erythrofuranosyl)adenosine, also known as β-

erythroadenosine.

Natural Source: Evidence strongly suggests the presence of this molecule in the bacterium

Streptomyces cattleya. This was determined through the co-crystallization of β-

erythroadenosine with the 5'-deoxy-5'-fluoroadenosine (FDA) synthase enzyme from this

organism.[1][2] Streptomyces cattleya is a soil-dwelling bacterium known for its production of

various bioactive compounds, including the antibiotic thienamycin and fluorinated

metabolites.[3][4]

Biological Context: In Streptomyces cattleya, β-erythroadenosine has been identified as a

ligand for the fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase).[1][2] This enzyme is

notable for its rare ability to catalyze the formation of a carbon-fluorine bond. The binding of

β-erythroadenosine to this enzyme suggests a potential role in the regulation or modulation

of fluorine metabolism in this organism. However, a definitive biological function or

involvement in a specific signaling pathway has yet to be elucidated.

1-(β-D-Erythrofuranosyl)cytidine (Potential Natural
Product)
While the natural occurrence of 1-(β-D-Erythrofuranosyl)cytidine has not been definitively

confirmed, its synthesis and crystallographic characterization have been reported.[5] Given the

existence of the corresponding adenosine analogue in nature, it is plausible that this cytidine

derivative may also be a natural product awaiting discovery. Further investigation into the

metabolome of Streptomyces species and other organisms is warranted.

Quantitative Data
Quantitative data on the natural abundance of β-D-erythrofuranose-containing molecules is

currently scarce in the literature. The primary evidence for the existence of β-erythroadenosine

comes from co-crystallization experiments, which do not provide concentration data.[1][2] The

table below summarizes the known structural and physical properties.
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Molecule Formula
Molecular Weight (
g/mol )

Natural Source
(Putative)

1-(β-D-

Erythrofuranosyl)aden

osine

C₉H₁₁N₅O₃ 237.22 Streptomyces cattleya

1-(β-D-

Erythrofuranosyl)cytidi

ne

C₈H₁₁N₃O₄ 229.19 Not Confirmed

Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the

study of β-D-erythrofuranose-containing molecules. These protocols are adapted from

established methods for the isolation and analysis of nucleosides from bacterial cultures.

Isolation of β-erythroadenosine from Streptomyces
cattleya Culture
This protocol outlines a general procedure for the extraction of small molecule metabolites,

including nucleosides, from a Streptomyces cattleya fermentation broth.

1. Cultivation of Streptomyces cattleya

Inoculate a suitable liquid medium (e.g., Yeast Extract-Malt Extract or a defined production
medium) with a spore suspension or vegetative mycelium of Streptomyces cattleya NRRL
8057.
Incubate the culture at 28-30°C with shaking (200-250 rpm) for a period conducive to
secondary metabolite production (typically 5-10 days).
Monitor the culture for growth and production of the target molecule if analytical standards
are available.

2. Harvesting and Extraction

Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20
minutes at 4°C).
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The supernatant (culture broth) and the mycelial pellet can be processed separately to
determine the localization of the target compound.
For the supernatant:
Lyophilize the supernatant to dryness.
Resuspend the dried extract in a minimal volume of water or a suitable buffer.
Perform a solid-phase extraction (SPE) using a C18 cartridge to desalt and partially purify
the nucleoside fraction. Elute with a stepwise gradient of methanol in water.
For the mycelial pellet:
Wash the pellet with a suitable buffer to remove residual medium components.
Homogenize the mycelial pellet in a solvent mixture such as methanol/water or
chloroform/methanol/water to extract metabolites.
Centrifuge to remove cell debris and collect the supernatant.
Evaporate the solvent and resuspend the extract in a suitable solvent for further purification.

3. Chromatographic Purification

Subject the crude extract to further purification using High-Performance Liquid
Chromatography (HPLC).
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically suitable for
nucleoside separation.
Mobile Phase: A gradient of acetonitrile or methanol in an aqueous buffer (e.g., 50 mM
ammonium acetate, pH 5.5) is commonly used.
Detection: Monitor the elution profile using a UV detector at 260 nm.
Collect fractions corresponding to the peak of interest.
Analyze the collected fractions for purity and confirm the identity of the compound using
mass spectrometry and NMR.

Quantitative Analysis by HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of β-

erythroadenosine in a complex biological matrix.

1. Sample Preparation

Prepare extracts as described in the isolation protocol.
For quantitative analysis, it is crucial to spike the sample with a known concentration of a
stable isotope-labeled internal standard (e.g., ¹³C₅-β-erythroadenosine) at the earliest stage
of extraction to account for losses during sample processing.
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Perform a final filtration step (0.22 µm) before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

Liquid Chromatography:
Employ a UHPLC system for improved resolution and sensitivity.
Use a reversed-phase C18 column suitable for UHPLC.
Develop a rapid gradient elution method using mobile phases such as 0.1% formic acid in
water (A) and 0.1% formic acid in acetonitrile (B).
Mass Spectrometry:
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization
(ESI+) mode.
Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the
analyte of interest.
Perform Selected Reaction Monitoring (SRM) for quantification. The precursor ion will be the
[M+H]⁺ of β-erythroadenosine (m/z 238.1). Select at least two characteristic product ions for
confirmation and quantification (e.g., the adenine fragment at m/z 136.1).
Develop an SRM method for the internal standard as well.

3. Data Analysis

Generate a calibration curve using known concentrations of the analytical standard and a
fixed concentration of the internal standard.
Calculate the concentration of β-erythroadenosine in the sample by comparing the peak area
ratio of the analyte to the internal standard against the calibration curve.

Visualizations
Logical Workflow for Isolation and Characterization
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Caption: Workflow for the isolation and characterization of β-erythroadenosine.
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Enzymatic Reaction Involving β-erythroadenosine
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Caption: Interaction of β-erythroadenosine with the S. cattleya fluorinase enzyme.

Conclusion
The study of naturally occurring β-D-erythrofuranose-containing molecules is a nascent field

with considerable potential. The identification of β-erythroadenosine in Streptomyces cattleya

opens the door to further investigations into its biosynthesis, biological function, and potential

applications. The methodologies outlined in this guide provide a framework for researchers to

explore the natural world for these rare and intriguing molecules, which may hold the key to

developing novel therapeutic agents. Future work should focus on the definitive confirmation of

other β-D-erythrofuranose nucleosides in nature, elucidation of their biosynthetic pathways,

and a deeper understanding of their biological roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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